molecular formula C21H16ClNO5 B030718 Chelirubine Chloride CAS No. 30044-85-0

Chelirubine Chloride

Cat. No.: B030718
CAS No.: 30044-85-0
M. Wt: 397.8 g/mol
InChI Key: METXFOLRORBRGD-UHFFFAOYSA-M
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Description

Chelirubine Chloride is a quaternary benzophenanthridine alkaloid derived from plants in the Papaveraceae family. It is known for its significant biological activities, including antimicrobial, antifungal, and anticancer properties . The compound is characterized by its complex molecular structure, which includes a benzophenanthridine core.

Scientific Research Applications

Chelirubine Chloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its effects on cell signaling pathways and its ability to induce apoptosis in cancer cells.

    Medicine: Investigated for its potential as an anticancer agent and its antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and as a natural pesticide .

Safety and Hazards

The safety and hazards associated with Chelirubine Chloride are not well documented in the literature. More research is needed to fully understand these aspects .

Mechanism of Action

Target of Action

Chelirubine Chloride is a quaternary benzo[c]phenanthridine alkaloid (QBA) that is known to interact with multiple targets, such as DNA and microtubules . These targets play crucial roles in cellular functions and their interaction with this compound can lead to significant changes in cell behavior .

Mode of Action

The interaction of this compound with its targets leads to modifications in the activities of a wide variety of enzymes . This can result in changes in cellular processes, including cell cycle progression and apoptosis . For instance, it has been suggested that QBAs, including this compound, can induce both apoptosis and cell cycle arrest .

Biochemical Pathways

This compound, like other QBAs, affects multiple biochemical pathways. It has been suggested that these compounds can modify the activities of a wide variety of enzymes, thereby affecting the associated biochemical pathways . .

Pharmacokinetics

It has been suggested that the free base form of this compound can be obtained by treating this compound with na2co3 . This could potentially affect its bioavailability and pharmacokinetic properties.

Result of Action

The interaction of this compound with its targets and the subsequent changes in cellular processes can lead to significant molecular and cellular effects. For instance, it has been suggested that this compound can overcome drug resistance and induce cell death in cancer cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can potentially affect the cytotoxic effects of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chelirubine Chloride can be synthesized through the extraction and purification of plant materials, particularly from species such as Chelidonium majus. The process involves several steps, including:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical conversion. The process is optimized for yield and purity, often employing advanced chromatographic and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Chelirubine Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Comparison with Similar Compounds

Chelirubine Chloride is part of a group of quaternary benzophenanthridine alkaloids, which include:

  • Sanguinarine
  • Chelerythrine
  • Sanguirubine
  • Chelilutine
  • Sanguilutine
  • Macarpine

Compared to these compounds, this compound is unique in its specific molecular interactions and its ability to overcome drug resistance in cancer cells. Its distinct chemical structure allows for unique binding properties and biological activities .

Properties

IUPAC Name

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METXFOLRORBRGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326744
Record name Chelirubine Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30044-85-0
Record name Chelirubine Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What happens to chelirubine chloride when treated with Na₂CO₃?

A1: Treating this compound (chemical name: 12,13-dimethoxy-8-methyl[1]benzopyrano[3',4':6,7]indolizino[1,2-b]quinolin-5-ium chloride) with Na₂CO₃ leads to the formation of bis(5,6-dihydrochelirubin-6-yl) ether. [] This suggests that in basic conditions, this compound undergoes a transformation involving two molecules and the loss of chloride.

Q2: Was the free base form of chelirubine observed in the study?

A2: Interestingly, the free base of chelirubine itself was not directly observed. While 6-hydroxy-5,6-dihydrochelirubine was detected in CDCl₃ solution using NMR spectroscopy, it existed only transiently. [] This implies that the free base form might be relatively unstable and readily reacts further.

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